molecular formula C18H14N4O2S2 B2366962 N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251563-23-1

N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No. B2366962
CAS RN: 1251563-23-1
M. Wt: 382.46
InChI Key: FJPZPEQFBXOZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14N4O2S2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : The compound was synthesized as part of a study exploring the formation of thiazolo[3,2-a]pyrimidinone products. This research highlighted the potential of using N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a building block for chemical synthesis (Janardhan et al., 2014).

Antitumor Activity

  • Evaluation of Polyfunctionally Substituted Heterocyclic Compounds for Antitumor Properties : A study involving the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, leading to the creation of this compound and others, revealed their potential for antitumor activities. These compounds were found to exhibit high inhibitory effects against various human cancer cell lines (Shams et al., 2010).

Antibacterial Activity

  • Synthesis and Antibacterial Activity of Derivatives : Novel derivatives of this compound were synthesized and tested for significant antibacterial activity against both Gram-negative and Gram-positive bacteria. One particular derivative showed potent activity against specific bacterial strains (Kumari et al., 2017).

Synthesis of Diverse Heterocyclic Compounds

  • Novel Synthesis Approaches for Heterocyclic Compounds : This compound served as a precursor in the synthesis of various heterocyclic derivatives, showcasing the diversity of chemical structures and potential applications in different fields of research (Al-Sanea et al., 2020).

Antimicrobial and Molluscicidal Activities

  • Synthesis of Benzimidazole Derivatives for Antimicrobial Purposes : Research involving the synthesis of benzimidazole derivatives, incorporating this compound, demonstrated antimicrobial and molluscicidal activities, indicating its potential in addressing microbial infections and pest control (Nofal et al., 2002).

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-11-20-14-7-12(4-5-16(14)26-11)21-17(23)9-22-10-19-13(8-18(22)24)15-3-2-6-25-15/h2-8,10H,9H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPZPEQFBXOZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.